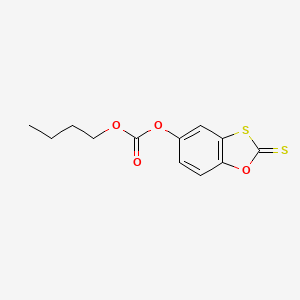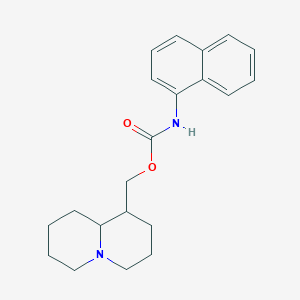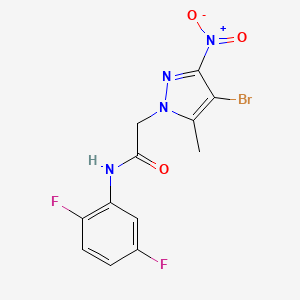![molecular formula C18H20N6O B6071342 6-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B6071342.png)
6-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperidin-4-yl}pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperidin-4-yl}pyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various fields of medicine, including cancer treatment, neurological disorders, and infectious diseases.
Mécanisme D'action
The mechanism of action of 6-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperidin-4-yl}pyrimidin-4(3H)-one is not fully understood. However, it is believed to work by inhibiting various cellular pathways involved in cell growth, proliferation, and survival. The compound has been shown to inhibit the activity of various enzymes, including cyclin-dependent kinases and histone deacetylases. It also appears to modulate various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
6-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperidin-4-yl}pyrimidin-4(3H)-one has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also appears to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties. Additionally, the compound has been shown to modulate the immune response and may be useful in the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperidin-4-yl}pyrimidin-4(3H)-one is its relatively simple synthesis method, making it readily available for research purposes. Additionally, the compound has shown promising results in preclinical studies for the treatment of various diseases. However, one of the limitations of the compound is its lack of specificity, as it appears to inhibit multiple cellular pathways. This may limit its clinical use and may require further optimization to improve its selectivity.
Orientations Futures
There are several potential future directions for research on 6-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperidin-4-yl}pyrimidin-4(3H)-one. One area of interest is the development of more specific derivatives of the compound that target specific cellular pathways. Additionally, further studies are needed to elucidate the mechanism of action of the compound and its potential clinical applications. The compound may also be useful in combination with other therapeutics for the treatment of various diseases. Finally, the development of more efficient and scalable synthesis methods may facilitate the use of the compound in larger-scale studies.
Méthodes De Synthèse
The synthesis of 6-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperidin-4-yl}pyrimidin-4(3H)-one involves the reaction of 4-(1H-1,2,4-triazol-1-yl)benzylamine with 6-bromo-4(3H)-pyrimidinone in the presence of a palladium catalyst. The reaction proceeds through a Suzuki coupling reaction to form the desired compound. The synthesis method is relatively simple and efficient, making it a popular choice for researchers interested in studying the compound.
Applications De Recherche Scientifique
6-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperidin-4-yl}pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of cancer, neurological disorders, and infectious diseases. The compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the compound has shown activity against various infectious agents, including bacteria and viruses.
Propriétés
IUPAC Name |
4-[1-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]piperidin-4-yl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c25-18-9-17(20-12-21-18)15-5-7-23(8-6-15)10-14-1-3-16(4-2-14)24-13-19-11-22-24/h1-4,9,11-13,15H,5-8,10H2,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWGGCAOLWJXCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=O)NC=N2)CC3=CC=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]acrylonitrile](/img/structure/B6071274.png)

![3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide](/img/structure/B6071288.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-2-methoxy-N-methyl-2-phenylacetamide](/img/structure/B6071289.png)
![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B6071293.png)

![1'-acetyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1,4'-bipiperidin-3-amine](/img/structure/B6071300.png)
![7-(2-cyclohexylethyl)-2-(cyclopentylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6071301.png)
![ethyl 4-(2-chlorobenzyl)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinecarboxylate](/img/structure/B6071306.png)
![{[(2-hydroxyphenyl)amino]methyl}phenylphosphinic acid](/img/structure/B6071317.png)
![2-[1-(2-naphthylamino)ethylidene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6071320.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B6071321.png)

![2-ethyl-1-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)piperidine](/img/structure/B6071338.png)